molecular formula C12H16N4Na3O12P3 B15138557 5-Propargylamino-ddCTP (trisodium)

5-Propargylamino-ddCTP (trisodium)

Cat. No.: B15138557
M. Wt: 570.17 g/mol
InChI Key: QECZHFZFOCDTEU-OTLAMWELSA-K
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Description

5-Propargylamino-ddCTP (trisodium) is a modified dideoxycytidine triphosphate (ddCTP) derivative with a propargylamine group at the C5 position of the cytosine base. Its chemical formula is C₁₂H₁₆N₄Na₃O₁₂P₃, with a molecular weight of 570.17 g/mol (free acid: 862.53 g/mol) . This compound is primarily used to synthesize cyanine dye-nucleotide conjugates for applications in nucleic acid labeling, DNA sequencing, and sequence analysis . The trisodium salt form enhances solubility in aqueous solutions, making it suitable for enzymatic reactions like terminal transferase-based labeling .

Key properties include:

  • Purity: >99% (HPLC) .
  • Storage: Stable at -20°C for up to two years in solution .
  • Applications: Integration into DNA strands during synthesis, enabling fluorescent tagging for real-time detection in Sanger sequencing and hybridization assays .

Properties

Molecular Formula

C12H16N4Na3O12P3

Molecular Weight

570.17 g/mol

IUPAC Name

trisodium;[[[(2R,5S)-5-[4-amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C12H19N4O12P3.3Na/c13-5-1-2-8-6-16(12(17)15-11(8)14)10-4-3-9(26-10)7-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h6,9-10H,3-5,7,13H2,(H,21,22)(H,23,24)(H2,14,15,17)(H2,18,19,20);;;/q;3*+1/p-3/t9-,10+;;;/m1.../s1

InChI Key

QECZHFZFOCDTEU-OTLAMWELSA-K

Isomeric SMILES

C1C[C@H](O[C@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=C(C(=NC2=O)N)C#CCN.[Na+].[Na+].[Na+]

Canonical SMILES

C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=C(C(=NC2=O)N)C#CCN.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propargylamino-ddCTP (trisodium) involves the incorporation of a propargylamino group into the dideoxycytidine triphosphate (ddCTP) molecule. This process typically requires the use of specific reagents and controlled reaction conditions to ensure the correct attachment of the propargylamino group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Propargylamino-ddCTP (trisodium) can undergo various chemical reactions, including:

    Substitution Reactions: The propargylamino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common in its typical applications.

Common Reagents and Conditions

Common reagents used in reactions involving 5-Propargylamino-ddCTP (trisodium) include cyanine dyes for conjugation, as well as various solvents and catalysts to facilitate the reactions .

Major Products Formed

The primary products formed from reactions involving 5-Propargylamino-ddCTP (trisodium) are cyanine dye-nucleotide conjugates, which are used in nucleic acid labeling and sequence analysis .

Scientific Research Applications

5-Propargylamino-ddCTP (trisodium) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Propargylamino-ddCTP (trisodium) involves its incorporation into nucleic acids during synthesis. The propargylamino group allows for the attachment of fluorescent dyes, enabling the visualization and analysis of nucleic acids. This process is crucial for various molecular biology techniques, including sequencing and labeling .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes critical differences between 5-Propargylamino-ddCTP (trisodium) and related nucleotides:

Compound Name Molecular Formula (Free Acid/Anion) Molecular Weight (g/mol) Key Modifications Primary Applications Key References
5-Propargylamino-ddCTP (trisodium) C₁₂H₁₆N₄Na₃O₁₂P₃ 570.17 Dideoxyribose, trisodium salt DNA sequencing, cyanine dye conjugation
5-Propargylamino-CTP (ATTO-740) C₅₃H₆₄N₇O₁₇P₃ 1163.36 Ribose, ATTO-740 fluorescent tag RNA labeling, live-cell imaging
5-Propargylamino-CTP (DYQ-661) C₅₁H₆₀N₆O₂₂P₃S₂ 1266.10 Sulfur-containing clickable group RNA transcription, click chemistry
5-Propargylamino-dCTP (ATTO-495) C₃₃H₂₉N₄O₁₈P₃ 862.53 Deoxyribose, ATTO-495 tag DNA sequencing, PCR, hybridization assays
5-PA-dUTP Not specified Not specified C5-modified deoxyuridine DNA nanoparticle synthesis, drug delivery
5-Propargylamino-dCTP-BHQ-2 C₃₇H₄₃N₁₀O₁₈P₃ 1008.72 BHQ-2 quencher moiety FRET-based assays, qPCR

Key Differentiators

Backbone Structure and Termination Activity
  • 5-Propargylamino-ddCTP (trisodium): Contains a dideoxyribose sugar, which terminates DNA synthesis upon incorporation. This property is critical for Sanger sequencing .
  • 5-Propargylamino-CTP/DYQ-661: Ribose sugar enables RNA incorporation, supporting transcription studies .
  • 5-Propargylamino-dCTP (ATTO-495): Deoxyribose allows DNA elongation without termination, ideal for PCR and hybridization .
Fluorescent vs. Functional Modifications
  • Cyanine Dye Conjugation (5-Propargylamino-ddCTP): Optimized for high-sensitivity detection in sequencing, with trisodium salt enhancing solubility for enzymatic reactions .
  • ATTO/Rho Tags (CTP Derivatives) : Designed for RNA-specific imaging, with ATTO-740 offering near-infrared emission for deep-tissue studies .
  • BHQ-2 Quencher (dCTP-BHQ-2) : Paired with fluorophores in probes for real-time PCR, enabling fluorescence quenching in FRET assays .

Q & A

Basic Research Questions

Q. What is the role of 5-Propargylamino-ddCTP trisodium in nucleic acid labeling, and how is it experimentally applied?

  • Methodological Answer : The compound serves as a modified nucleotide for synthesizing cyanine dye-nucleotide conjugates via its propargylamino group, enabling click chemistry-based labeling. To apply it, researchers incorporate 5-Propargylamino-ddCTP into DNA using DNA polymerases (e.g., Taq or Klenow fragment) during PCR or primer extension. Post-incorporation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) links the alkyne-modified nucleotide to azide-functionalized cyanine dyes (e.g., Cy3/Cy5), allowing fluorescent tagging for imaging or sequencing .

Q. How does the propargylamino modification enhance the functionality of ddCTP in molecular probes?

  • Methodological Answer : The propargylamino group at the C5 position of cytosine provides a bioorthogonal handle for covalent conjugation with azide-containing dyes or other functional groups. This modification preserves base-pairing fidelity while enabling post-synthetic labeling, critical for minimizing steric interference during polymerase-mediated DNA synthesis. Researchers must validate incorporation efficiency using analytical techniques like HPLC or mass spectrometry to confirm functionalization without disrupting polymerase activity .

Q. What experimental methods validate the successful incorporation of 5-Propargylamino-ddCTP trisodium into DNA/RNA strands?

  • Methodological Answer :

  • HPLC Analysis : Reverse-phase HPLC with UV detection at 260 nm can separate labeled vs. unlabeled DNA, with retention time shifts indicating dye conjugation .
  • Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight changes post-labeling.
  • Gel Electrophoresis : Fluorescent imaging of agarose gels (using compatible excitation/emission wavelengths) verifies labeling efficiency .

Advanced Research Questions

Q. How can researchers optimize the incorporation efficiency of 5-Propargylamino-ddCTP trisodium into DNA nanoparticles (DNPs) for photosensitizer delivery?

  • Methodological Answer : Key variables include:

  • Polymerase Selection : Use high-fidelity enzymes (e.g., Vent or Phusion) tolerant of bulky C5 modifications.
  • Buffer Conditions : Adjust Mg²⁺ concentration (2–4 mM) and pH (8.3–8.8) to stabilize polymerase activity.
  • Competitive Nucleotide Ratios : Reduce natural dCTP concentration (e.g., 10% modified:90% natural dNTPs) to balance incorporation efficiency and polymerase processivity .
  • Post-Synthesis Purification : Size-exclusion chromatography or PAGE purification removes unincorporated nucleotides, ensuring high labeling specificity.

Q. How should researchers resolve discrepancies in labeling efficiency observed across studies using 5-Propargylamino-ddCTP trisodium?

  • Methodological Answer : Contradictions often arise from:

  • Reagent Purity : Verify nucleotide purity via AX-HPLC (≥90% by AX-HPLC is recommended) and dye-azide stoichiometry .
  • Enzyme Compatibility : Screen multiple polymerases (e.g., Taq vs. Phi29) for activity with modified nucleotides.
  • Reaction Temperature : Lower temperatures (25–37°C) may improve labeling efficiency in CuAAC reactions by reducing dye degradation .
  • Systematic Controls : Include unlabeled controls and spiked recovery experiments to quantify background noise .

Q. What are the critical design considerations when using 5-Propargylamino-ddCTP trisodium in single-molecule fluorescence resonance energy transfer (smFRET) studies?

  • Methodological Answer :

  • Dye Photostability : Select cyanine dyes (e.g., ATTO-Rho6G) with minimal photobleaching under imaging conditions.
  • Linker Length : Optimize polyethylene glycol (PEG) spacers between the nucleotide and dye to minimize steric hindrance during FRET .
  • Quenching Mitigation : Use oxygen-scavenging systems (e.g., glucose oxidase/catalase) to prolong dye lifetime during prolonged imaging .

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